2-Amino-4-methyl-1-(2-methyloxiran-2-yl)pentan-1-one
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Overview
Description
2-Amino-4-methyl-1-(2-methyloxiran-2-yl)pentan-1-one is a chemical compound with the molecular formula C9H17NO2. It is an intermediate used in the synthesis of carfilzomib, a second-generation proteasome inhibitor used for the treatment of relapsed and refractory multiple myeloma .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-methyl-1-(2-methyloxiran-2-yl)pentan-1-one involves multiple steps:
Formation of the Amide: The starting material, typically a protected amino acid derivative, is reacted with an acid-activating agent and a basic amine such as N,O-dimethylhydroxylamine.
Grignard Reaction: The intermediate is then subjected to a Grignard reaction using isopropyl magnesium chloride and 2-bromopropene.
Epimerization and Deprotection: The final steps involve epimerization using a base and deprotection using a catalyst or acid.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve the use of automated reactors and continuous flow processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-methyl-1-(2-methyloxiran-2-yl)pentan-1-one undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using hydrogen peroxide to form epoxides.
Reduction: It can be reduced using common reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxirane ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, manganese catalysts.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, including amines and alcohols.
Major Products
The major products formed from these reactions include various epoxides, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-4-methyl-1-(2-methyloxiran-2-yl)pentan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-4-methyl-1-(2-methyloxiran-2-yl)pentan-1-one involves its role as an intermediate in the synthesis of carfilzomib. Carfilzomib exerts its effects by selectively and irreversibly binding to the proteasome, a protein complex responsible for degrading unneeded or damaged proteins . The electrophilic epoxyketone warhead of carfilzomib binds to the catalytic threonine residue of the β5 subunit of proteasome proteins, inhibiting their activity and leading to the accumulation of proteins within the cell .
Comparison with Similar Compounds
Similar Compounds
Epoxomicin: Another proteasome inhibitor with a similar mechanism of action.
Bortezomib: A first-generation proteasome inhibitor used in the treatment of multiple myeloma.
Uniqueness
2-Amino-4-methyl-1-(2-methyloxiran-2-yl)pentan-1-one is unique due to its specific structure, which allows it to be used as an intermediate in the synthesis of carfilzomib. This compound’s ability to form stable epoxides and its reactivity in various chemical reactions make it a valuable intermediate in pharmaceutical synthesis .
Properties
IUPAC Name |
2-amino-4-methyl-1-(2-methyloxiran-2-yl)pentan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-6(2)4-7(10)8(11)9(3)5-12-9/h6-7H,4-5,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASROSKVBCYFAHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)C1(CO1)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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